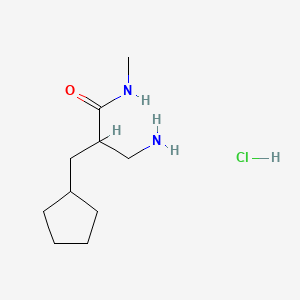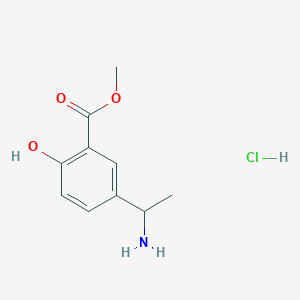
3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the use of flow microreactor systems, which allow for efficient and sustainable synthesis . The reaction conditions often involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the Boc group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the process. Flow microreactor systems are preferred for their efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free azetidine derivative.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the azetidine ring to interact with enzymes or receptors without undergoing rapid degradation. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid: This compound has a similar structure but differs in the position of the methyl group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring instead of a propanoic acid moiety.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid is unique due to its specific structural features, including the Boc-protected azetidine ring and the presence of a methylpropanoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)5-9-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
YJQPWUVEGFQZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)



![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)

![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
